N-(3,4-dichlorophenyl)-5-nitropyridin-2-amine
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Overview
Description
N-(3,4-dichlorophenyl)-5-nitropyridin-2-amine is a chemical compound that belongs to the class of nitroanilines It is characterized by the presence of a dichlorophenyl group attached to a nitropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-5-nitropyridin-2-amine typically involves the reaction of 3,4-dichloroaniline with 5-nitropyridine-2-amine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the amine group of 3,4-dichloroaniline attacks the nitropyridine ring, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reagents. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon as a catalyst.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3,4-dichlorophenyl)-5-nitropyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-5-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential cellular processes, such as protein synthesis or cell wall formation. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied.
Comparison with Similar Compounds
N-(3,4-dichlorophenyl)-5-nitropyridin-2-amine can be compared with other similar compounds, such as:
N-(3,4-dichlorophenyl)-N’,N’-dimethylurea: Another dichlorophenyl derivative with herbicidal properties.
N-(3,4-dichlorophenyl)ethylamine: A compound with potential pharmaceutical applications.
N-(3,4-dichlorophenyl)cyclopentylamine: Studied for its potential as a norepinephrine reuptake inhibitor.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which may differ from those of other similar compounds.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-5-nitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O2/c12-9-3-1-7(5-10(9)13)15-11-4-2-8(6-14-11)16(17)18/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGWKIBAWGZKAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=C(C=C2)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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